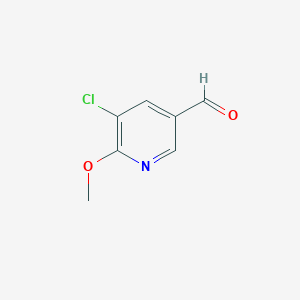

5-Chloro-6-methoxynicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

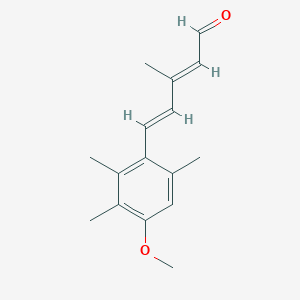

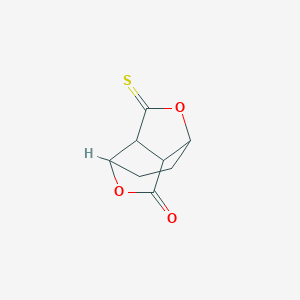

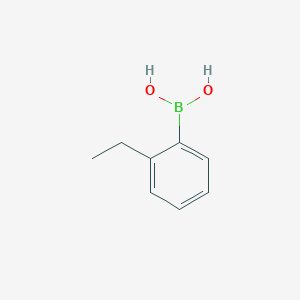

5-Chloro-6-methoxynicotinaldehyde is a chemical compound with the CAS Number: 132865-44-2. It has a linear formula of C7H6ClNO2 .

Synthesis Analysis

The synthesis of 5-Chloro-6-methoxynicotinaldehyde involves the use of chlorine in water. The starting materials are suspended in water and chlorine is introduced at 45°C until conversion is practically complete. After cooling, the product is obtained in a crystalline form .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methoxynicotinaldehyde is represented by the InChI code: 1S/C7H6ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3. The InChI key for this compound is IZBHWLYKWKYMOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Chloro-6-methoxynicotinaldehyde has a molecular weight of 171.58 . It is a solid at room temperature and has a flash point of 111.2 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of Pyranopyrazoles

A study by Zolfigol et al. (2013) highlights the synthesis of pyranopyrazoles using isonicotinic acid as an organocatalyst in a solvent-free environment, demonstrating an efficient method for preparing certain pyrazole derivatives. This process could potentially involve compounds like 5-Chloro-6-methoxynicotinaldehyde in similar chemical reactions (Zolfigol et al., 2013).

Chemosensor for Cadmium

Prodi et al. (2001) developed a chemosensor for cadmium using a compound structurally related to 5-Chloro-6-methoxynicotinaldehyde. This sensor responds to cadmium ions over other metal ions, indicating the potential of similar compounds in environmental monitoring (Prodi et al., 2001).

Solubility and Activity Coefficient Measurements

Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficients of compounds, including one resembling 5-Chloro-6-methoxynicotinaldehyde, providing valuable data for understanding the physical properties of such chemicals (Larachi et al., 2000).

Herbicide Runoff and Volatilization

In a study by Gish et al. (2011), the herbicide runoff and volatilization were analyzed, which may be relevant to the environmental fate of related compounds like 5-Chloro-6-methoxynicotinaldehyde (Gish et al., 2011).

Thermal Transformation Studies

Dawidowicz and Typek (2015) explored the thermal transformation of chlorogenic acid derivatives, which could provide insights into the thermal behavior of similar compounds like 5-Chloro-6-methoxynicotinaldehyde (Dawidowicz & Typek, 2015).

Synthesis and Characterization of Molybdenum(VI) Complexes

Hussein et al. (2015) synthesized molybdenum(VI) complexes using ligands derived from compounds structurally related to 5-Chloro-6-methoxynicotinaldehyde, which could have implications for the use of similar compounds in complex formation (Hussein et al., 2015).

Cytotoxic Properties of Chromanone Derivatives

A study by Noushini et al. (2013) on the synthesis and cytotoxic properties of chromanone derivatives could be relevant for understanding the bioactivity of similar compounds (Noushini et al., 2013).

Synthesis and Biological Evaluation of Benzofuran Derivatives

Noviany et al. (2020) explored the synthesis and biological evaluation of benzofuran derivatives, which may offer insights into similar activities of 5-Chloro-6-methoxynicotinaldehyde (Noviany et al., 2020).

Safety And Hazards

The safety information for 5-Chloro-6-methoxynicotinaldehyde indicates that it has a GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propriétés

IUPAC Name |

5-chloro-6-methoxypyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBHWLYKWKYMOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564370 |

Source

|

| Record name | 5-Chloro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-methoxynicotinaldehyde | |

CAS RN |

132865-44-2 |

Source

|

| Record name | 5-Chloro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)